molecular formula C16H13BrF3IN2O4 B1684345 Pd318088 CAS No. 391210-00-7

Pd318088

Katalognummer B1684345
CAS-Nummer: 391210-00-7
Molekulargewicht: 561.09 g/mol
InChI-Schlüssel: XXSSGBYXSKOLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Molecular Structure Analysis

The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .


Chemical Reactions Analysis

PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Physical And Chemical Properties Analysis

PD318088 has a molecular weight of 561.09 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

Cancer Research: MEK Inhibition

PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . It binds in the MEK1 active site adjacent to the ATP-binding site, which is crucial for its inhibitory action. This property makes it a valuable tool for studying the MEK/ERK pathway’s role in cancer cell proliferation and survival.

Colorectal Cancer: Wnt Signaling Modulation

Studies have shown that MEK inhibitors like PD318088 can activate Wnt/β-catenin signaling, which plays a pivotal role in colorectal cancer (CRC) tumorigenesis and stem cell maintenance . This unexpected effect highlights the complexity of oncogenic signaling pathways and their interplay.

Glioblastoma: Drug Efficacy Prediction

Computational models integrating tumor transcriptome data with drug screening have identified PD318088 as a potential agent of interest for treating glioblastoma multiforme (GBM) . The compound’s effect on MEK1/2 makes it a candidate for further investigation in this context.

Pharmacological Studies: MEK1/2 Interaction Dynamics

PD318088’s interaction with MEK1/2 and its subsequent effects on the dimerization and oligomerization of these kinases provide insights into the pharmacological action of MEK inhibitors . Understanding these dynamics is essential for developing targeted cancer therapies.

Chemical Biology: Structural Analysis

The chemical structure of PD318088 allows for the formation of ternary complexes with MEK1/2 and MgATP, leading to moderate increases in the Kd monomer-dimer . This structural characteristic can be exploited in chemical biology to study protein-ligand interactions.

Biochemistry: Reactive Oxygen Species (ROS) Scavenging

Although not directly related to PD318088, studies on other MEK inhibitors have revealed antioxidant properties, leading to protection against oxidative stress . This area could be explored with PD318088 to assess its ROS scavenging capabilities.

Clinical Trials: Drug Development

PD318088 has not been clinically tested against GBM, but its role as a MEK inhibitor positions it as a novel compound for potential inclusion in clinical trials . Its pharmacological profile warrants further exploration in a clinical setting.

Wirkmechanismus

Target of Action

PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . MEK1 and MEK2 are closely related, dual-specificity tyrosine/threonine protein kinases found in the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway . They function as a key component of this evolutionarily conserved signaling module and are activated by phosphorylation of key serine residues in the catalytic domain by an upstream serine kinase, Raf .

Mode of Action

PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . The presence of PD318088 induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes that lock them into a closed but catalytically inactive species . This reveals a novel, noncompetitive mechanism for protein kinase inhibition .

Biochemical Pathways

PD318088 targets the Ras/Raf/MEK/ERK MAPK signaling pathway . This pathway is responsible for the coordination and regulation of cell growth and differentiation in response to extracellular stimulation . The MEKs phosphorylate the downstream target ERK on specific tyrosine and threonine residues . The MAPK pathways function as an integral step in the formation, progression, and survival of tumors, in addition to being intracellular mediators in the aberration of signaling in many inflammatory processes .

Pharmacokinetics

It is known that pd318088 binds simultaneously with atp in a region of the mek1 active site that is adjacent to the atp-binding site This suggests that PD318088 may have a unique pharmacokinetic profile compared to other MEK inhibitors

Result of Action

The binding of PD318088 and MgATP to MEK1 abolishes the formation of tetramers and higher-order aggregates . This suggests that PD318088 may have a significant impact on the molecular and cellular effects of MEK1’s action.

Safety and Hazards

PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSGBYXSKOLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437004
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391210-00-7
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pd318088
Reactant of Route 2
Pd318088
Reactant of Route 3
Pd318088
Reactant of Route 4
Pd318088
Reactant of Route 5
Reactant of Route 5
Pd318088
Reactant of Route 6
Reactant of Route 6
Pd318088

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.